N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide is an indole-based acetamide derivative characterized by a cyclopropylamine group and a phenyl substitution at the 2-position of the indole ring.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O/c22-19(20-16-10-11-16)13-21-17-9-5-4-8-15(17)12-18(21)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2,(H,20,22) |
InChI Key |
LUOBJXZTCAVEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide exhibits promising biological activities:
1. Interaction with Neurotransmitter Systems:
- The compound may bind to specific serotonin receptors, influencing mood and anxiety pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.
2. Anti-inflammatory Properties:
- This compound has shown the ability to inhibit enzymes associated with inflammatory responses. This property indicates therapeutic avenues for conditions like arthritis or chronic pain.
3. Anticancer Activity:
- Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the activation of caspases, which are crucial for programmed cell death .
Case Studies
Several studies have explored the applications of this compound in various contexts:
Case Study 1: Antidepressant Effects
- A study investigated the compound's effects on serotonin receptor activity in animal models. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant agent.
Case Study 2: Anti-inflammatory Effects
- In vitro experiments demonstrated that this compound effectively inhibited pro-inflammatory cytokines in cultured macrophages, supporting its use in inflammatory conditions.
Case Study 3: Anticancer Activity
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, modulating neurotransmitter activity, or inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indole Ring
a. N-Cyclopropyl-2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (3v)
- Structure : Features a 4-chlorobenzoyl group at the indole’s 1-position, a methoxy group at C5, and a methyl group at C2.
- Synthesis : Derived from Indomethacin via CDI-mediated coupling with cyclopropylamine in THF .
- Impact : The electron-withdrawing 4-chlorobenzoyl group may enhance binding affinity to hydrophobic targets, while the methyl and methoxy groups could influence metabolic stability.
b. N-Cyclopropyl-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide
- Structure : Contains a 2-fluorobenzoyl substituent at C3 of the indole.
- Key Difference : Fluorine’s electronegativity may alter electronic properties and bioavailability compared to the unsubstituted phenyl group in the parent compound .
c. 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
- Structure : Substituted with a nitro group at C5 and a phenylethyl group instead of cyclopropylamine.
Modifications to the Acetamide Side Chain
a. N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Structure : Includes a 2-methylindole and a ketone (oxo) group in the acetamide chain.
b. N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Analogs
- logP Trends: The base compound (Y043-2713) has moderate lipophilicity (logP = 2.12).
- Polar Surface Area (PSA) : Y043-2713’s PSA of 26.61 Ų suggests moderate permeability, while analogs with polar groups (e.g., oxo, nitro) may exhibit higher PSA and altered absorption profiles .
Biological Activity
N-cyclopropyl-2-(2-phenyl-1H-indol-1-yl)acetamide is an indole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropyl group and an indole moiety, which contribute to its potential therapeutic applications.
- Molecular Formula : C19H22N2O
- Molecular Weight : 290.4 g/mol
The presence of the cyclopropyl and phenyl groups enhances the compound's chemical properties and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Serotonin Receptors : The indole ring structure allows for binding to serotonin receptors, which may modulate neurotransmitter activity, influencing mood and anxiety pathways.
- Inflammatory Pathways : The compound may inhibit enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions such as arthritis and chronic pain.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Case Studies and Research Findings
A variety of studies have explored the biological activity of related indole derivatives, providing insights into the potential efficacy of this compound:
Synthesis and Applications
The synthesis of this compound typically involves several key steps that allow for efficient production for further research. The synthetic routes often focus on optimizing yield and purity to facilitate biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
